molecular formula C5H5F2N3 B2826443 3,6-Difluoro-2-hydrazinylpyridine CAS No. 960371-07-7

3,6-Difluoro-2-hydrazinylpyridine

Cat. No.: B2826443
CAS No.: 960371-07-7
M. Wt: 145.113
InChI Key: FJGOMFCIIGRACZ-UHFFFAOYSA-N
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Description

3,6-Difluoro-2-hydrazinylpyridine: is a fluorinated pyridine derivative with the molecular formula C₅H₅F₂N₃. This compound is characterized by the presence of two fluorine atoms at the 3rd and 6th positions and a hydrazinyl group at the 2nd position of the pyridine ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3,6-Difluoro-2-hydrazinylpyridine involves the nucleophilic substitution reaction of pentafluoropyridine with hydrazine hydrate. The reaction typically proceeds under mild conditions, with the hydrazine hydrate acting as both the nucleophile and the reducing agent .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction parameters such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification techniques like recrystallization and column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3,6-Difluoro-2-hydrazinylpyridine is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Fluorinated compounds often exhibit improved metabolic stability and bioavailability, making them attractive candidates for drug development .

Industry: The compound is used in the production of specialty chemicals and materials. Its fluorinated nature imparts desirable properties such as increased thermal stability and resistance to chemical degradation .

Mechanism of Action

The mechanism of action of 3,6-Difluoro-2-hydrazinylpyridine is primarily related to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

  • 3,5-Difluoro-2,4,6-triazidopyridine
  • 2-Hydrazinylpyridine
  • 4-Hydrazinylpyridine

Comparison: Compared to other fluorinated pyridine derivatives, 3,6-Difluoro-2-hydrazinylpyridine is unique due to the specific positioning of the fluorine atoms and the hydrazinyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Biological Activity

3,6-Difluoro-2-hydrazinylpyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

This compound features a hydrazine functional group attached to a pyridine ring, which is known to enhance the biological activity of compounds. The presence of fluorine atoms in the 3 and 6 positions increases lipophilicity, potentially improving membrane permeability and bioavailability.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects. It has been evaluated for its ability to inhibit pro-inflammatory cytokines, which are pivotal in various inflammatory diseases. In vitro studies suggest that this compound can reduce the secretion of TNF-α and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent .

2. Antimicrobial Activity

The compound has shown promising antimicrobial properties. In a comparative study, derivatives of pyridine compounds were tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that this compound was effective against these pathogens, with MIC values ranging from 4 to 16 µg/mL .

3. Anticancer Potential

Hydrazones and their derivatives are recognized for their anticancer activity. Preliminary studies on this compound have demonstrated cytotoxic effects against several cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values ranged from 10 to 20 µM, suggesting moderate potency . These findings warrant further investigation into the structure-activity relationship (SAR) to optimize efficacy.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The hydrazine group is known for forming stable complexes with metal ions and can also participate in redox reactions, leading to the generation of reactive oxygen species (ROS), which may contribute to its anticancer effects .

Case Studies

Case Study 1: Anti-inflammatory Effect in Animal Models
In a controlled animal study, administration of this compound significantly reduced paw edema in rats induced by carrageenan. The compound demonstrated a dose-dependent effect, providing evidence for its anti-inflammatory potential .

Case Study 2: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various hydrazine derivatives including this compound against clinical isolates of E. coli. The results showed that this compound had superior activity compared to standard antibiotics like ampicillin .

Data Summary Table

Biological Activity Effect Tested Concentration Reference
Anti-inflammatoryInhibition of TNF-α and IL-6In vitro
AntimicrobialEffective against S. aureusMIC: 4–16 µg/mL
AnticancerCytotoxicity against A549IC50: 10–20 µM

Properties

IUPAC Name

(3,6-difluoropyridin-2-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F2N3/c6-3-1-2-4(7)9-5(3)10-8/h1-2H,8H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGOMFCIIGRACZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1F)NN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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